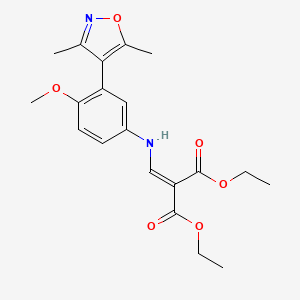

Diethyl2-(((3-(3,5-dimethylisoxazol-4-yl)-4-methoxyphenyl)amino)methylene)malonate

CAS No.:

Cat. No.: VC13655440

Molecular Formula: C20H24N2O6

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24N2O6 |

|---|---|

| Molecular Weight | 388.4 g/mol |

| IUPAC Name | diethyl 2-[[3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyanilino]methylidene]propanedioate |

| Standard InChI | InChI=1S/C20H24N2O6/c1-6-26-19(23)16(20(24)27-7-2)11-21-14-8-9-17(25-5)15(10-14)18-12(3)22-28-13(18)4/h8-11,21H,6-7H2,1-5H3 |

| Standard InChI Key | MXRQTCLBFBDHTR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)C2=C(ON=C2C)C)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)C2=C(ON=C2C)C)C(=O)OCC |

Introduction

Structural and Molecular Characterization

Chemical Identity

The compound belongs to the malonate ester class, featuring two ethyl ester groups and a central propanedioate backbone. Its IUPAC name is diethyl 2-[[3-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methoxyanilino]methylidene]propanedioate, with a molecular formula of C₂₀H₂₄N₂O₆ and a molecular weight of 388.42 g/mol . The SMILES notation (CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)C2=C(ON=C2C)C)C(=O)OCC) highlights the isoxazole ring (C2=C(ON=C2C)C) and methoxyphenyl group (C=C1)OC) .

Physicochemical Properties

-

Appearance: Orange crystalline solid.

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to ester and aromatic groups, though experimental data remain limited.

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₄N₂O₆ | |

| Molecular Weight | 388.42 g/mol | |

| CAS Number | 1300031-60-0 | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a condensation reaction between diethyl ethoxymethylenemalonate (EMME) and 3-(3,5-dimethylisoxazol-4-yl)-4-methoxyaniline. This mirrors methodologies used for analogous aminomethylene malonates:

-

Condensation:

-

EMME reacts with the aniline derivative in a polar solvent (e.g., ethanol, toluene) under acidic or basic catalysis.

-

Optimal conditions: 80–100°C for 12–24 hours, yielding 60–75%.

-

-

Purification:

-

Chromatography or recrystallization from ethyl acetate/hexane mixtures enhances purity.

-

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability:

-

Catalytic systems (e.g., p-toluenesulfonic acid) improve yields to >80%.

Chemical Reactivity and Functionalization

Active Methylene Group

The central methylene group (C=NH) exhibits enhanced acidity (pKa ~9–12) due to electron-withdrawing ester groups, enabling nucleophilic attacks and cyclization.

Key Reactions

-

Cyclocondensation: Reacts with urea or thiourea to form pyrimidine derivatives, relevant in drug discovery.

-

Oxidation: Forms iminoquinones under strong oxidizing conditions (e.g., KMnO₄).

-

Reduction: Hydrogenation yields aminomethyl malonates, intermediates for peptidomimetics.

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | Urea, HCl/EtOH, reflux | Pyrimidine-4-carboxylate | 65% |

| Oxidation | KMnO₄, H₂O/acetone | 2-Iminoquinone malonate | 45% |

Applications in Medicinal Chemistry

Antimicrobial Activity

Malonate derivatives exhibit broad-spectrum antimicrobial effects. For example, diethyl 2-(4-methoxyphenyl)malonate shows MIC values of 8 µg/mL against S. aureus .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume